molecular formula C18H22N6O3S B2838500 6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 1115976-58-3

6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No.: B2838500
CAS No.: 1115976-58-3
M. Wt: 402.47
InChI Key: OUAGUDSMTMBNLF-UHFFFAOYSA-N
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Description

6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one is a useful research compound. Its molecular formula is C18H22N6O3S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research on compounds similar to "6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one" often focuses on their synthesis and the underlying reaction mechanisms. For example, studies on substituted pyrazolo[1,5-a]pyrimidines and their reaction mechanisms provide insights into the synthesis of complex heterocycles, which are foundational in developing pharmaceuticals, agrochemicals, and materials science applications (Chimichi et al., 1996). These methodologies involve intricate reactions that can be applied to synthesize a wide variety of heterocyclic compounds, demonstrating the compound's potential applicability in creating novel materials or bioactive molecules.

Molecular Docking and In Vitro Screening

Another area of research relevance is the use of similar compounds in molecular docking studies and in vitro screenings for biological activity. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjected them to in silico molecular docking screenings, and evaluated their antimicrobial and antioxidant activities (Flefel et al., 2018). This approach is indicative of the potential research applications of the given compound in drug discovery and the development of new treatments, where understanding the interaction between small molecules and biological targets is crucial.

Properties

IUPAC Name

2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-12(2)27-9-5-8-24-16(26)13-6-3-4-7-14(13)21-18(24)28-10-15(25)22-17-19-11-20-23-17/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGUDSMTMBNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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